Cas no 1807002-06-7 (2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine)

2-(ジフルオロメチル)-3-ヒドロキシ-5-メトキシ-4-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内に3つの異なるフッ素官能基(ジフルオロメチル、トリフルオロメチル、メトキシ)を有し、特異的な電子効果と立体障害を併せ持つことが特徴です。3位のヒドロキシル基はさらなる修飾の起点となり、分子設計の柔軟性を提供します。フッ素原子の導入により代謝安定性が向上し、生物活性化合物開発における有用な骨格として注目されています。特に農薬分野では、活性成分の最適化において重要な構造要素となり得ます。

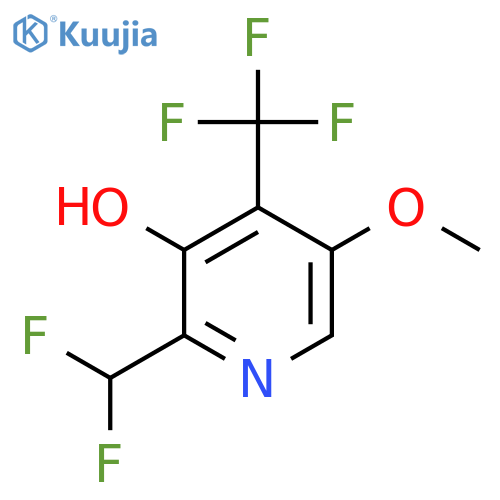

1807002-06-7 structure

商品名:2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine

CAS番号:1807002-06-7

MF:C8H6F5NO2

メガワット:243.130759716034

CID:4888220

2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H6F5NO2/c1-16-3-2-14-5(7(9)10)6(15)4(3)8(11,12)13/h2,7,15H,1H3

- InChIKey: WCALOOBCGAEKSV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN=C(C(F)F)C=1O)OC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 235

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 42.4

2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029028790-250mg |

2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine |

1807002-06-7 | 95% | 250mg |

$1,048.60 | 2022-03-31 | |

| Alichem | A029028790-1g |

2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine |

1807002-06-7 | 95% | 1g |

$2,895.00 | 2022-03-31 | |

| Alichem | A029028790-500mg |

2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine |

1807002-06-7 | 95% | 500mg |

$1,600.75 | 2022-03-31 |

2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine 関連文献

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

5. Book reviews

1807002-06-7 (2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine) 関連製品

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 307-59-5(perfluorododecane)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量